

First-in-Human Clinical Trial of DWP-05195: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the first-in-human clinical trial data for **DWP-05195**, a novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist developed for pain management. The information is compiled from the initial publication of the Phase 1 clinical trial data.

Introduction

DWP-05195 is a novel antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.[1] The activation of TRPV1 by various stimuli, including heat, protons, and capsaicin, leads to an influx of calcium and sodium ions, resulting in the depolarization of sensory neurons and the transmission of pain signals.[2] By blocking this receptor, **DWP-05195** aims to provide a new therapeutic option for the management of pain.[3]

This whitepaper summarizes the key findings from the first-in-human, randomized, double-blind, placebo-controlled, dose-escalation study designed to evaluate the pharmacokinetics, pharmacodynamics, safety, and tolerability of **DWP-05195** in healthy male volunteers.[3][4][5] The study consisted of a single ascending dose (SAD) component and a multiple ascending dose (MAD) component.[3][4]

Quantitative Data Summary



The following tables summarize the key quantitative data obtained from the single and multiple ascending dose studies of **DWP-05195**.

Pharmacokinetic Parameters (Single Ascending Dose)

Dose Group (mg)	Cmax (ng/mL)	AUClast (ng·h/mL)	Tmax (h)	t1/2 (h)
10	15.4 ± 6.2	78.9 ± 21.8	2.0 (1.0 - 4.0)	7.9 ± 1.5
20	33.1 ± 11.5	184.4 ± 46.2	2.5 (1.5 - 4.0)	8.7 ± 1.8
50	85.6 ± 29.8	563.2 ± 154.7	3.0 (2.0 - 5.0)	9.5 ± 1.3
100	155.2 ± 48.9	1167.1 ± 289.5	3.0 (2.0 - 6.0)	10.1 ± 1.9
150	224.8 ± 75.1	1854.3 ± 541.2	3.5 (2.0 - 6.0)	10.8 ± 2.1
250	351.7 ± 110.3	3122.5 ± 899.7	4.0 (2.0 - 6.0)	11.5 ± 2.5
400	512.9 ± 158.4	4899.6 ± 1321.4	4.0 (3.0 - 6.0)	12.1 ± 2.8
600	689.3 ± 201.7	7105.8 ± 1987.3	4.0 (3.0 - 8.0)	12.9 ± 3.1
Placebo	-	-	-	-

Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range). Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; t1/2: Terminal half-life.

Pharmacokinetic Parameters (Multiple Ascending Dose)



Dose Group (mg)	Cmax,ss (ng/mL)	AUCτ,ss (ng·h/mL)	Tmax,ss (h)	t1/2 (h)
100	210.5 ± 65.4	1899.7 ± 512.3	3.0 (2.0 - 5.0)	11.2 ± 2.3
200	401.8 ± 121.9	3987.4 ± 1011.8	3.5 (2.0 - 6.0)	12.5 ± 2.9
300	588.2 ± 175.6	6122.1 ± 1754.9	4.0 (3.0 - 6.0)	13.1 ± 3.4
400	754.6 ± 210.1	8201.5 ± 2233.7	4.0 (3.0 - 8.0)	13.8 ± 3.7
Placebo	-	-	-	-

Data are presented as mean \pm standard deviation, except for Tmax,ss which is presented as median (range). Cmax,ss: Maximum plasma concentration at steady state; AUC τ ,ss: Area under the plasma concentration-time curve over a dosing interval at steady state; Tmax,ss: Time to reach Cmax at steady state; t1/2: Terminal half-life.

Pharmacodynamic Parameters: Change from Baseline in Heat Pain Threshold (HPtr) and Heat Pain Tolerance (HPtol)

Single Ascending Dose (Mean Change from Baseline ± SD in °C)

Dose Group (mg)	ΔHPtr at 4h	ΔHPtol at 4h
10	0.8 ± 0.5	1.1 ± 0.7
50	1.5 ± 0.8	2.0 ± 1.1
150	2.4 ± 1.1	3.1 ± 1.5
400	3.5 ± 1.4	4.5 ± 1.9
600	4.1 ± 1.6	5.2 ± 2.2
Placebo	0.2 ± 0.3	0.4 ± 0.5

Multiple Ascending Dose (Mean Change from Baseline ± SD in °C on Day 8)



Dose Group (mg)	ΔHPtr at 4h post-dose	ΔHPtol at 4h post-dose
100	2.8 ± 1.2	3.6 ± 1.6
200	4.2 ± 1.7	5.4 ± 2.1
300	5.1 ± 2.0	6.5 ± 2.5
400	5.9 ± 2.3	7.5 ± 2.9
Placebo	0.3 ± 0.4	0.5 ± 0.6

Safety and Tolerability: Number of Subjects with

Treatment-Emergent Adverse Events (TEAEs)

Single Ascending Dose	Multiple Ascending Dose	
DWP-05195 (n=64)	18 (28.1%)	12 (37.5%)
Placebo (n=16)	4 (25.0%)	3 (37.5%)
Most Common TEAEs (DWP-05195)	Dizziness, Somnolence, Headache	Somnolence, Dizziness, Nausea

All reported TEAEs were mild to moderate in severity. No serious adverse events were reported.

Experimental ProtocolsStudy Design

This was a first-in-human, randomized, double-blind, placebo-controlled, single- and multiple-dose escalation study conducted in healthy male volunteers.[3][4][5]

- Single Ascending Dose (SAD): 80 subjects were randomized to receive a single oral dose of DWP-05195 (10, 20, 50, 100, 150, 250, 400, or 600 mg) or placebo.[3] Each dose group consisted of 10 subjects (8 active, 2 placebo).[3][4]
- Multiple Ascending Dose (MAD): 40 subjects were randomized to receive a once-daily oral dose of DWP-05195 (100, 200, 300, or 400 mg) or placebo for 8 days.[3] Each dose group



consisted of 10 subjects (8 active, 2 placebo).[3][4]

Pharmacokinetic Assessment

Serial blood samples were collected at pre-dose and at specified time points post-dose. Plasma concentrations of **DWP-05195** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including Cmax, AUC, Tmax, and t1/2, were calculated using non-compartmental analysis.

Pharmacodynamic Assessment

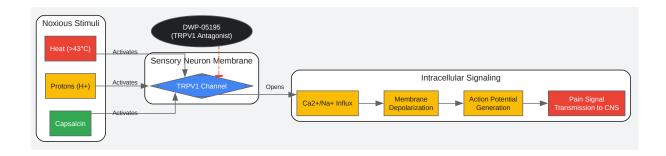
Pharmacodynamic effects were assessed by measuring the heat pain threshold (HPtr) and heat pain tolerance (HPtol) using a validated quantitative sensory testing (QST) device (Thermal NeuroSensory Analyzer).[3][4] A thermode was applied to the volar surface of the forearm, and the temperature was increased at a constant rate. HPtr was defined as the temperature at which the subject first perceived a sensation of pain.[3] HPtol was defined as the temperature at which the subject could no longer tolerate the heat stimulus.[6] Measurements were taken at pre-dose and at various time points post-dose.

Safety and Tolerability Assessment

Safety and tolerability were monitored throughout the study by assessing adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests (hematology, biochemistry, and urinalysis).

Mandatory Visualizations Signaling Pathway of a TRPV1 Antagonist



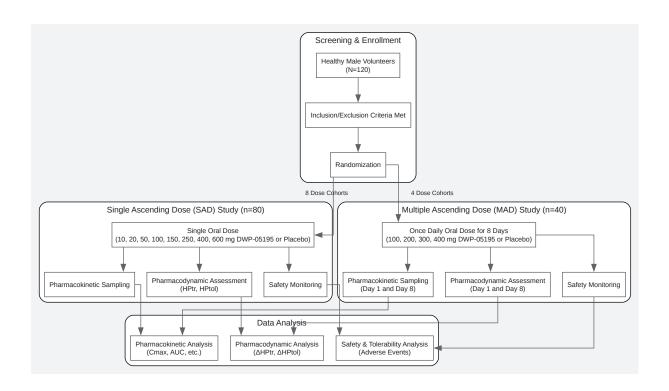


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Caption: Mechanism of action of **DWP-05195** as a TRPV1 antagonist.

Experimental Workflow of the First-in-Human Trial





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Caption: Workflow of the first-in-human clinical trial of **DWP-05195**.

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- To cite this document: BenchChem. [First-in-Human Clinical Trial of DWP-05195: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577635#dwp-05195-first-in-human-clinical-trial-data]

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